PDE4D Inhibition Potency of the Carboxylate Analog (IC50 = 19 μM) Provides a Quantitative Benchmark for Pyrazole-Based Inhibitor Scaffolds
While direct IC50 data for ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate are not reported, its close structural analog, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (differing by the absence of a methylene spacer at the 4-position), exhibits well-defined inhibitory activity against PDE4D. This analog shows an IC50 of 19 μM (19,000 nM) against the human PDE4D catalytic domain [1]. This potency, though moderate, serves as a validated baseline for the pyrazole-4-carboxylate scaffold. In contrast, optimized derivatives from the same scaffold achieved a 4,000-fold increase in potency after only two rounds of synthesis and structural analysis [2], underscoring the value of this specific core for iterative optimization. The target compound, with its extended 4-acetate ethyl ester, offers a distinct chemical handle for further derivatization, potentially altering binding kinetics and selectivity compared to the carboxylate analog.
| Evidence Dimension | Inhibition of human PDE4D catalytic domain |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (for ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate analog) [1] |
| Comparator Or Baseline | Optimized derivatives from same scaffold: IC50 < 5 nM (estimated 4,000-fold improvement) [2] |
| Quantified Difference | > 4,000-fold improvement achievable via scaffold optimization |
| Conditions | In vitro enzyme inhibition assay using human His-tagged PDE4D catalytic domain expressed in E. coli, with [3H]cAMP substrate |
Why This Matters
This class-level inhibition data validates the pyrazole-4-carboxylate/acetate scaffold as a legitimate starting point for PDE4 inhibitor design, with a documented optimization trajectory that can be leveraged for developing higher-potency analogs.
- [1] BindingDB. BDBM14779: ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. IC50 = 19,000 nM for PDE4D. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14779 View Source
- [2] Card, G.L. et al. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 2005, 23, 201-207. 4,000-fold potency increase. View Source
